tert-Butyl peroxybenzoate

Catalog No.
S576697
CAS No.
614-45-9
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl peroxybenzoate

CAS Number

614-45-9

Product Name

tert-Butyl peroxybenzoate

IUPAC Name

tert-butyl benzenecarboperoxoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

GJBRNHKUVLOCEB-UHFFFAOYSA-N

SMILES

CC(C)(C)OOC(=O)C1=CC=CC=C1

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
In water, 300 mg/L at 25 °C (est)
Insoluble in water
Soluble in alcohols, esters, ethers, ketones

Synonyms

peroxybenzoic acid t-butyl ester, tert-butyl peroxybenzoate

Canonical SMILES

CC(C)(C)OOC(=O)C1=CC=CC=C1
  • Styrene and Vinyl Chloride Polymerization

    TBPB is one of the most commonly used initiators for the polymerization of unsaturated monomers like styrene and vinyl chloride []. It readily decomposes at moderate temperatures, initiating the chain reaction that leads to polymer formation [].

  • Curing Unsaturated Polyester Resins

    TBPB plays a key role in curing unsaturated polyester resins, commonly used in various composite materials. It initiates the cross-linking process, forming a strong and durable network of polymer chains [].

  • Polymerization of Diverse Monomers

    Beyond specific examples, TBPB demonstrates versatility in initiating the polymerization of a wide range of other monomers thanks to its efficient free radical generation []. This allows researchers to explore the synthesis and properties of various novel polymers.

Beyond Polymerization: Exploring Additional Applications

While the primary application of TBPB in scientific research lies in the realm of polymerization, ongoing research explores its potential in other areas:

  • Grafting Reactions

    Recent studies have investigated the use of TBPB in grafting reactions, where specific functional groups are attached to existing polymer chains. This technique allows researchers to tailor the properties of existing polymers for specific applications [].

  • C-H Bond Functionalization

    Researchers are exploring the use of TBPB in metal-free C-H bond functionalization reactions. This involves the formation of new carbon-carbon bonds through the activation of C-H bonds, opening doors for the synthesis of complex organic molecules.

Tert-Butyl peroxybenzoate is an organic compound characterized by the formula C₁₁H₁₄O₃. It is a pale yellow liquid primarily used as a radical initiator in various polymerization reactions, such as the production of low-density polyethylene from ethylene. This compound is classified as a perester, specifically an ester of peroxybenzoic acid, making it one of the most widely produced peresters in industrial applications . Tert-Butyl peroxybenzoate contains approximately 8.16% active oxygen and has a self-accelerating decomposition temperature of around 60 °C, which is critical for its safe storage and handling .

TBPB's primary mechanism of action involves its decomposition to generate free radicals. These free radicals then attack monomer molecules, initiating the formation of polymer chains through a chain reaction process [].

TBPB is classified as an organic peroxide due to its weak O-O bond, making it a potential explosion hazard. Here are some key safety concerns:

  • Explosive: TBPB can decompose violently upon heating, shock, or contamination. It is typically stored and transported diluted with inert materials to mitigate this risk [].
  • Skin irritant: Contact with TBPB can cause skin irritation and allergic reactions.
  • Harmful by inhalation: Inhalation of TBPB vapors can be harmful.
  • Aquatic toxicity: TBPB is toxic to aquatic organisms.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling TBPB.
  • Store TBPB in a cool, well-ventilated area away from heat sources and ignition sources.
  • Follow recommended handling procedures as outlined in safety data sheets (SDS).

  • Polymerization Initiation: It acts as a radical initiator in free radical polymerization processes, facilitating the production of polymers like low-density polyethylene and unsaturated polyester resins .
  • Allylic Oxidation: The compound can oxidize alkenes to form allylic benzoates through reactions known as Kharasch-Sosnovsky oxidation. For example, cyclohexene can be converted to 3-benzoyloxycyclohexene in the presence of copper(I) bromide .
  • Benzoylation: Tert-Butyl peroxybenzoate serves as a chemoselective benzoylating agent for amines, allowing for the formation of primary, secondary, and tertiary amides under mild conditions .

The standard method for synthesizing tert-Butyl peroxybenzoate involves the acylation of tert-butyl hydroperoxide with benzoyl chloride. This reaction typically utilizes an excess of tert-butyl hydroperoxide while removing hydrogen chloride under vacuum conditions to achieve nearly quantitative yields .

Reaction Equation:

tert butyl hydroperoxide+benzoyl chloridetert butyl peroxybenzoate+HCl\text{tert butyl hydroperoxide}+\text{benzoyl chloride}\rightarrow \text{tert butyl peroxybenzoate}+\text{HCl}

Unique FeaturesBenzoyl peroxideC14H10O4Acne treatment, bleaching agentStrong oxidizing agent; used in pharmaceuticalsDi-tert-butyl peroxideC12H26O2Polymerization initiatorHigher stability compared to tert-butyl peroxybenzoateCumene hydroperoxideC9H10O2Radical initiator in polymer chemistryUsed mainly in phenol production

Tert-Butyl peroxybenzoate stands out due to its specific application as a radical initiator for low-temperature polymerization processes while exhibiting relatively safer handling characteristics compared to other organic peroxides .

Physical Description

Tert-butyl peroxybenzoate, [<= 50% with inert inorganic solid] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard.
Tert-butyl peroxybenzoate, [<= 75% in solution] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. It also is stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard.
Tert-butyl peroxybenzoate, [technically pure] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard.
Liquid

Color/Form

Colorless liquid
Colorless to slight yellow liquid
Liquid

XLogP3

2.8

Boiling Point

234 °F at 760 mm Hg (NTP, 1992)
112 °C (decomposes)

Flash Point

200 °F (NTP, 1992)
93.4 °C (200.1 °F) - closed cup
>190 °F (>88 °C) - open cup

Density

1.04 at 77 °F (NTP, 1992)
1.021 g/cu cm at 25 °C

LogP

log Kow = 2.9 (est)

Odor

Mild aromatic odo

Melting Point

46 °F (NTP, 1992)
8.0 °C
8 °C

UNII

54E39145KT

GHS Hazard Statements

Aggregated GHS information provided by 1378 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 27 of 1378 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 1351 of 1378 companies with hazard statement code(s):;
H242 (88.23%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (99.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (71.43%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (68.54%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (71.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412 (45.37%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: t-Butyl peroxy benzoate, also called tert-butyl perbenzoate, is a colorless to slightly yellow liquid. It has a mild aromatic odor. It is insoluble in water. It is a member of a class of chemicals called organic peroxides. USE: t-Butyl peroxy benzoate is an important commercial chemical. It is used in the rubber industry and to make other chemicals. EXPOSURE: Workers that use t-butyl peroxy benzoate may breathe in vapors or have direct skin contact. The general population is not likely to be exposed to this compound. If t-butyl peroxy benzoate is released to the environment, it will be broken down in air. Organic peroxides such as t-butyl peroxy benzoate are expected to be broken down by sunlight. It will move into air from moist soil and water. It is expected to move slowly through soil. It will react with water and some of the products formed from this reaction will be broken down by microorganisms. It is not expected to build up in fish. Organic peroxides such as t-butyl peroxy benzoate are very reactive and will explode and burn if not stored properly. RISK: Specific data on the potential for t-butyl peroxy benzoate to cause toxic effects in humans not available. However, organic peroxides (as a group) are irritating to the skin and eyes with direct contact. Prolonged skin contact and splashes directly to the eye can cause severe damage. Some organic peroxide vapors may cause headaches, intoxication and pneumonia if inhaled at high concentrations. t-Butyl peroxy benzoate is a slight eye irritant in laboratory animals. Damage to the lining of the stomach and ulcers occurred in laboratory animals exposed to high oral doses of t-butyl peroxy benzoate. No other toxic effects were observed in the orally exposed animals. Data on the potential for t-butyl peroxy benzoate to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for t-butyl peroxy benzoate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.33 mm Hg at 122 °F (NTP, 1992)
2.3X10-2 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

614-45-9

Wikipedia

Tert-butyl peroxybenzoate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree

Methods of Manufacturing

t-Butyl peroxybenzoate is produced by reacting t-butyl hydroperoxide with benzoyl chloride in the presence of a base.
t-Butyl hydroperoxide + benzoyl chloride (dehydrochlorination).
REACTION OF T-BUTYL HYDROPEROXIDE WITH BENZOYL CHLORIDE (OR ANHYDRIDE) IN THE PRESENCE OF A BASE

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Services
Benzenecarboperoxoic acid, 1,1-dimethylethyl ester: ACTIVE

Analytic Laboratory Methods

An amperometric enzyme electrode for organic peroxides, based on the incorporation of horseradish peroxidase (HRP) into a carbon paste matrix, is reported. The electrode responds rapidly to low (micromolar) concentrations of such peroxides, in accordance to the following sensitivity trend: butanone peroxide > tert-butyl peroxibenzoate > cumene hydroperoxides > triphenylmethyl hydroperoxide > tert-butyl hydroperoxide > tert-amyl perbenzoate > tertbutyl peroxiacetate. The effect of various operational parameters is explored for optimum analytical performance. The dynamic properties of this electrode are exploited for detection in flow injection systems. Work in mixed nonaqueous-aqueous media allows the quantitation of highly hydrophobic peroxides and extension of the linear range. Similar organic peroxide detection is reported for the incorporation of HRP within a rigid graphite-epoxy matrix, and for a tissue (horseradish-root) modified electrode. Applicability of the HRP electrode for assays of drinking water is illustrated and prospects for its utility in environmental work are discussed. Analogous measurements using another (fungal) peroxidase are reported.

Storage Conditions

Store in original container. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store at temperatures not exceeding 38 °C/ 100 °F. Keep cool.

Stability Shelf Life

Stable under recommended storage conditions.
The physical properties of t-butyl perbenzoate are that of an intermediate fire hazard; however, other sources refer to it as a fire hazard with 8.16% active oxygen. The liquid at 99% purity showed a slow pressure rise with only 1 g of igniter; therefore, it is not a deflagration hazard. It also has a low shock or impact sensitivity.

Dates

Modify: 2023-08-15

tert-Butyl peroxybenzoate-promoted α-methylation of 1,3-dicarbonyl compounds

Songjin Guo, Qian Wang, Yan Jiang, Jin-Tao Yu
PMID: 25331571   DOI: 10.1021/jo502204a

Abstract

A tert-butyl peroxybenzoate (TBPB)-promoted direct α-methylation of 1,3-dicarbonyl compounds has been developed, providing α-methyl derivatives in moderate to good yields. In this procedure, TBPB plays a dual role, serving as both the methyl source and radical initiator. This work represents a key complement to the traditional α-methylation of 1,3-dicarbonyl compounds using methyl iodide.


Exposure of mouse skin to organic peroxides: subchronic effects related to carcinogenic potential

Margaret Hanausek, Zbigniew Walaszek, Aurora Viaje, Michael LaBate, Erick Spears, David Farrell, Richard Henrich, Ann Tveit, Earl F Walborg Jr, Thomas J Slaga
PMID: 14633658   DOI: 10.1093/carcin/bgh022

Abstract

Screening of newly synthesized organic peroxides for tumor initiating/promoting activity would be greatly facilitated if predictive methodologies could be developed using topical exposures shorter than those required for definitive tumor assessment in mouse skin models. Nine organic peroxides [benzoyl peroxide (BZP), di-t-butyl peroxide (DTBP), t-butyl peroxybenzoate (TBPB), p-t-butyl isopropylbenzene hydroperoxide (TBIBHP), cumene hydroperoxide (CHP), dicetyl peroxydicarbonate (DPD), dicumyl peroxide (DCP), methyl ethyl ketone peroxide (MEKP) and O,O-t-butyl-O-(2-ethylhexyl) monoperoxycarbonate (TBEC)] were evaluated for their ability to increase biomarkers of tumor promotion in mouse skin, i.e. sustained epidermal hyperplasia, dermal inflammation and oxidative DNA damage. Evaluations were performed using SENCAR mice exposed topically for 4 weeks. The organic peroxides varied in their effects on these biomarkers. BZP, TBPB and TBIBHP exhibited significant increases in all three biomarkers associated with tumor promoting activity, CHP produced increases only in sustained epidermal hyperplasia and dermal inflammation, MEKP and DCP produced increases only in sustained epidermal hyperplasia and TBEC produced an increase only in dermal inflammation. DTBP and DPD had no effect on the three parameters studied. TBPB and TBIBHP were selected for further examination of their ability to produce mutations in codons 12, 13 and 61 of the c-Ha-ras protooncogene, i.e. those mutations known to be involved in the initiation of mouse skin tumors, because they were the only peroxides to exhibit significant positive results in all assays except the Ha-ras mutation following 4 weeks of exposure. Evaluations were performed using SENCAR mice dosed topically for 8 or 12 weeks in a complete carcinogenesis protocol or 16 weeks in an initiation/promotion protocol using 7,12-dimethylbenz[a]anthracene, urethane, benzo[a]pyrene and N-methyl-N'-nitro-N-nitrosoguanidine as positive controls. Neither TBPB nor TBIBHP produced detectable mutations in the c-Ha-ras protooncogene, indicating that they are not likely to possess tumor initiating or complete carcinogenic activity.


Evidence for the metabolism of tumor promoter organic hydroperoxides into free radicals by human carcinoma skin keratinocytes: an ESR-spin trapping study

M Athar, H Mukhtar, D R Bickers, I U Khan, B Kalyanaraman
PMID: 2473853   DOI: 10.1093/carcin/10.8.1499

Abstract

Humans are exposed to various peroxy and hydroperoxy compounds which are in use in the cosmetic, pharmaceutical and polymer industries and which are also generated as a result of the peroxidative metabolic conversion of certain lipids. This study was designed to determine whether the organic hydroperoxides, tert-butyl hydroperoxide, cumene hydroperoxide and tert-butyl peroxybenzoate are metabolized by human carcinoma skin keratinocytes to free radicals. Incubation of keratinocytes prepared from cutaneous squamous cell carcinoma in phosphate-buffered saline (pH 7.4) containing desferrioxamine with tert-butyl hydroperoxide, cumene hydroperoxide and tert-butyl peroxybenzoate in the presence of spin trap (3,5-dibromonitrosobenzene sulfonic acid) resulted in the generation of corresponding methyl radical adducts. Prior heating of the cells to 100 degrees C abolished the generation of radical adducts. The addition of ethanol to the reaction mixture also inhibited formation of radical adducts. These data provide the first direct evidence that human carcinoma skin cells can generate free radicals from organic hydroperoxides. Since free radicals are suggested to be involved in the cascade of events occurring during tumor promotion this metabolic capacity may be an important determinant of human cancer risk for hydroperoxides.


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